molecular formula C21H16N2O4 B3731738 4-[4-(dimethylamino)benzylidene]-2-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-5(4H)-one

4-[4-(dimethylamino)benzylidene]-2-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-5(4H)-one

Cat. No. B3731738
M. Wt: 360.4 g/mol
InChI Key: DTFZRVCIEULTKX-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[4-(dimethylamino)benzylidene]-2-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-5(4H)-one” is a type of heterocyclic compound . It has a linear formula of C18H16N2O2 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel series of thiazolidinone derivatives have been synthesized from the intermediate 7- [4- (4-amino-phenylamino)-6-dimethylamino- [1,3,5]triazin-2-yloxy]-4-methyl-chromen-2-one . The condensation reaction of this compound with different aldehyde derivatives was performed to give Schiff base derivatives, which after cyclization gave thiazolidinones .


Molecular Structure Analysis

The molecular structure of this compound includes a chromene moiety, which is a bicyclic compound consisting of fused benzene and pyran rings . The name chromene is applied to both the 2H- and 4H-form of the molecule . The compound also contains a dimethylamino group and a benzylidene group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the sources, compounds containing the chromene moiety have been known to exhibit various biological activities . These include anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Physical And Chemical Properties Analysis

The compound has a linear formula of C18H16N2O2 . Other physical and chemical properties are not specified in the sources.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Research into compounds with the chromene moiety is ongoing due to their diverse biological activities . The development of potent leads of 2H/4H-ch analogs for their promising biological activities is a potential future direction .

properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-oxochromen-3-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-23(2)15-9-7-13(8-10-15)11-17-21(25)27-19(22-17)16-12-14-5-3-4-6-18(14)26-20(16)24/h3-12H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFZRVCIEULTKX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-oxochromen-3-yl)-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(dimethylamino)benzylidene]-2-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-[4-(dimethylamino)benzylidene]-2-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[4-(dimethylamino)benzylidene]-2-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
4-[4-(dimethylamino)benzylidene]-2-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-[4-(dimethylamino)benzylidene]-2-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
4-[4-(dimethylamino)benzylidene]-2-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.